Cyano(hydroxyimino)acetic acid

描述

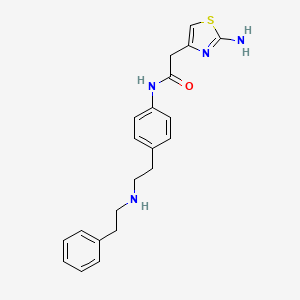

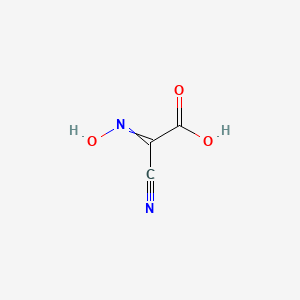

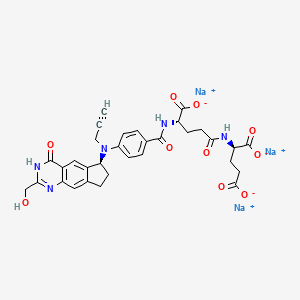

Cyano(hydroxyimino)acetic acid is a compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives . It is also known as a highly efficient coupling additive and is considered a safer, non-explosive alternative to HOBt .

Synthesis Analysis

The synthesis of Cyano(hydroxyimino)acetic acid involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A study on the synthesis and characterization of Ni(II) and Cu(II) cyanoximates indicates that Cyano(hydroxyimino)acetic acid can be synthesized from its precursor .

Molecular Structure Analysis

The molecular formula of Cyano(hydroxyimino)acetic acid is C3H2N2O3 . The compound has a molecular weight of 114.06 g/mol . The InChIKey of the compound is CNEFRTDDIMNTHC-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of Cyano(hydroxyimino)acetic acid include a molecular weight of 114.06 g/mol . The compound has a topological polar surface area of 93.7 Ų and a complexity of 174 .

科学研究应用

Ligand for Metal Ions : It was found to be an effective ligand for copper(II) and nickel(II) ions, forming dimeric complexes. This property makes it useful in studies involving metal coordination chemistry (Sliva et al., 1998).

Thionation Reactant : In a study, it was converted into its dithio derivative, highlighting its potential for chemical synthesis and modification (Hung et al., 2017).

Study of Hydrogen Bonding : Its behavior in hydrogen bonding was studied, offering insights into its electron-withdrawing effects, which are crucial in molecular structure analysis (Malek et al., 2004).

Synthesis of Ureas and Hydroxamic Acids : Demonstrated use in the synthesis of ureas and hydroxamic acids from carboxylic acids, indicating its role in organic synthesis and drug development (Thalluri et al., 2014).

Additive in Synthesis of Novel Compounds : Used as an additive in the synthesis of α-ketoamide derivatives, showcasing its utility in enhancing reaction efficiency and product purity (El‐Faham et al., 2013).

pH Modulatory Agent in Peptide Chemistry : Its derivative, Oxyma, was evaluated for its buffering capacity in peptide chemistry, highlighting its utility in reducing side reactions (Subirós‐Funosas et al., 2012).

Interaction with Metal Ions : Studied for its interaction with sodium(I), nickel(II), and copper(II) ions, contributing to understanding of metal-ligand interactions in coordination chemistry (Malek et al., 2005).

Advancements in Acylation Methodologies : Reviewed for its role in recent advancements in acylation chemistry, particularly in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014).

安全和危害

Cyano(hydroxyimino)acetic acid is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

属性

IUPAC Name |

2-cyano-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEFRTDDIMNTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00824046 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano(hydroxyimino)acetic acid | |

CAS RN |

78325-18-5 | |

| Record name | Cyano(hydroxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)